3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine
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Overview
Description
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be used in the pharmaceutical and agrochemical industries . They interact with various biological targets, depending on the specific derivative and its application .
Mode of Action
Trifluoromethylpyridines are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are used in the synthesis of several crop-protection products , suggesting they may interact with biochemical pathways related to pest resistance.
Result of Action
The biological activities of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine are largely attributed to the presence of a fluorine atom and a pyridine in their structure . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Cellular Effects
It is known that the presence of a fluorine atom in organic compounds can influence cell function . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Molecular Mechanism
It is known that the trifluoromethyl group can participate in various chemical reactions, such as Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Temporal Effects in Laboratory Settings
It is known that the demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years .
Metabolic Pathways
It is known that organofluorine compounds, which include trifluoromethyl groups, have found numerous applications in medicines, electronics, agrochemicals, and catalysis .
Transport and Distribution
The presence of a fluorine atom in organic compounds can influence their transport and distribution .
Subcellular Localization
The presence of a fluorine atom in organic compounds can influence their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine typically involves the trifluoromethylation of a pyrazole derivative followed by its coupling with a pyridine moiety. One common method includes the nucleophilic activation of pyridine and quinoline derivatives through hydrosilylation and successive electrophilic trifluoromethylation of the enamine intermediate . Another approach involves the use of transition metal-based catalysts such as iron fluoride in a vapor-phase reaction at high temperatures (>300°C) to achieve the desired trifluoromethylation .
Industrial Production Methods
Industrial production of trifluoromethylated pyridine derivatives often employs large-scale vapor-phase reactions due to their efficiency and scalability. The use of transition metal catalysts and controlled reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated pyridine oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A closely related analog used in high-affinity nicotinic ligands.
Trifluoromethylpyridine derivatives: These compounds share similar structural motifs and are used in various applications, including agrochemicals and pharmaceuticals.
Uniqueness
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine is unique due to its specific combination of a trifluoromethyl group, pyrazole ring, and pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-3-5-16(15-9)7-8-2-1-4-14-6-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONJKIVWOKSDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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